molecular formula C27H21ClN2O3 B10961950 5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

Cat. No.: B10961950
M. Wt: 456.9 g/mol
InChI Key: KGKNEUQSDASGPY-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzoxazolyl group, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Synthesis of 4-chlorophenyl furan: This can be achieved through a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of benzoxazole intermediate: The benzoxazole ring can be synthesized by condensing 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization.

    Coupling reaction: The final step involves coupling the 4-chlorophenyl furan with the benzoxazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE
  • 5-(4-FLUOROPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-N-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-2-FURAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group, benzoxazole ring, and furanamide moiety provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C27H21ClN2O3

Molecular Weight

456.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C27H21ClN2O3/c1-15-13-16(2)25-22(14-15)30-27(33-25)20-5-4-6-21(17(20)3)29-26(31)24-12-11-23(32-24)18-7-9-19(28)10-8-18/h4-14H,1-3H3,(H,29,31)

InChI Key

KGKNEUQSDASGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C)C

Origin of Product

United States

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